molecular formula C12H15N3S B7057263 4-[2-(2-Ethylsulfanylethyl)pyrazol-3-yl]pyridine

4-[2-(2-Ethylsulfanylethyl)pyrazol-3-yl]pyridine

Cat. No.: B7057263
M. Wt: 233.33 g/mol
InChI Key: ULWIIZQEBUFQEX-UHFFFAOYSA-N
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Description

4-[2-(2-Ethylsulfanylethyl)pyrazol-3-yl]pyridine is a heterocyclic compound that features both pyrazole and pyridine rings in its structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and pyridine moieties in the molecule provides unique chemical properties that can be exploited for different purposes.

Preparation Methods

The synthesis of 4-[2-(2-Ethylsulfanylethyl)pyrazol-3-yl]pyridine typically involves the formation of the pyrazole ring followed by its functionalization and subsequent coupling with a pyridine derivative. One common synthetic route includes the reaction of 2-ethylsulfanylethylhydrazine with an appropriate β-diketone to form the pyrazole ring. This intermediate is then reacted with a pyridine derivative under suitable conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

4-[2-(2-Ethylsulfanylethyl)pyrazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrazole or pyridine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine ring, allowing for further functionalization. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

4-[2-(2-Ethylsulfanylethyl)pyrazol-3-yl]pyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules with potential therapeutic applications.

    Medicine: It may be explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[2-(2-Ethylsulfanylethyl)pyrazol-3-yl]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The pyrazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

4-[2-(2-Ethylsulfanylethyl)pyrazol-3-yl]pyridine can be compared with other similar compounds such as:

    4-[2-(2-Methylsulfanylethyl)pyrazol-3-yl]pyridine: This compound has a methyl group instead of an ethyl group, which may affect its chemical reactivity and biological activity.

    4-[2-(2-Ethylsulfanylethyl)pyrazol-3-yl]quinoline: The replacement of the pyridine ring with a quinoline ring can lead to different chemical properties and applications.

    4-[2-(2-Ethylsulfanylethyl)pyrazol-3-yl]pyrimidine: The presence of a pyrimidine ring instead of a pyridine ring can influence the compound’s interactions with biological targets.

Properties

IUPAC Name

4-[2-(2-ethylsulfanylethyl)pyrazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-2-16-10-9-15-12(5-8-14-15)11-3-6-13-7-4-11/h3-8H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWIIZQEBUFQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCN1C(=CC=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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